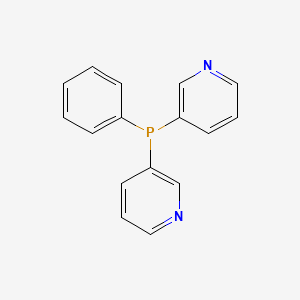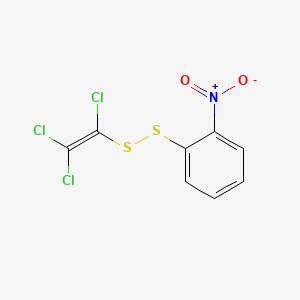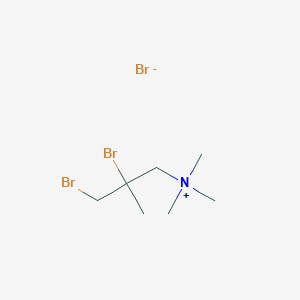
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with two bromine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide typically involves the bromination of an appropriate precursor. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another method involves the use of room-temperature ionic liquids as solvents for stereoselective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective reagents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium iodide.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution: Products include azides or iodides.
Elimination: Alkenes are typically formed.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity and applications.
Tetramethylammonium Bromide: A quaternary ammonium compound without bromine atoms on the carbon chain.
Properties
CAS No. |
131247-73-9 |
|---|---|
Molecular Formula |
C7H16Br3N |
Molecular Weight |
353.92 g/mol |
IUPAC Name |
(2,3-dibromo-2-methylpropyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H16Br2N.BrH/c1-7(9,5-8)6-10(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WCXLKRLHDOMUDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[N+](C)(C)C)(CBr)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


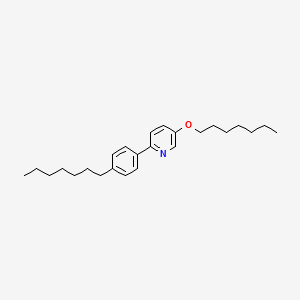
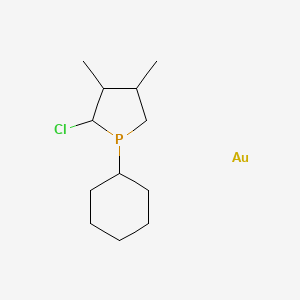
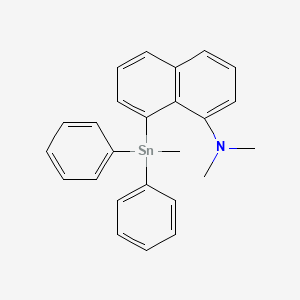
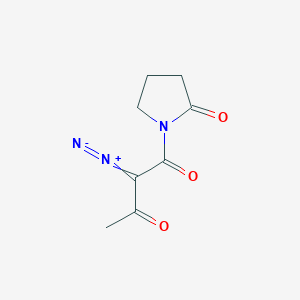

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
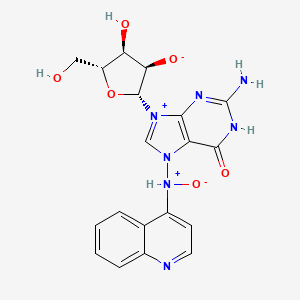

![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)


